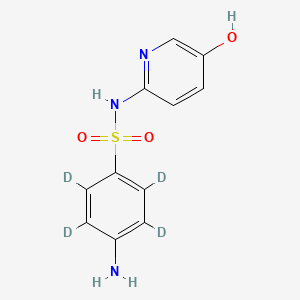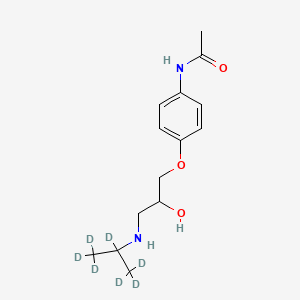
rac Practolol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Practolol-d7 is a deuterium-labeled derivative of practolol, a potent and selective β1-adrenergic receptor antagonist. Practolol is primarily used in the research of cardiac arrhythmias due to its ability to selectively block β1-adrenergic receptors . The deuterium labeling in Practolol-d7 makes it particularly useful in pharmacokinetic and metabolic studies, as it allows for the tracing and quantification of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Practolol-d7 involves the incorporation of deuterium atoms into the practolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain Practolol-d7 .
Industrial Production Methods
Industrial production of Practolol-d7 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Practolol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Practolol-d7 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Practolol-d7 into its reduced forms.
Substitution: Practolol-d7 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Practolol-d7 may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Practolol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biology: Employed in studies involving β1-adrenergic receptors to investigate receptor binding and signaling pathways.
Medicine: Utilized in the research of cardiac arrhythmias and other cardiovascular conditions.
Industry: Applied in the development of new β1-adrenergic receptor antagonists and other related compounds
Mechanism of Action
Practolol-d7 exerts its effects by selectively binding to β1-adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for better tracing and quantification in studies .
Comparison with Similar Compounds
Similar Compounds
Practolol-d7 is similar to other β1-adrenergic receptor antagonists, such as:
Propranolol: A non-selective β-adrenergic receptor antagonist.
Timolol: Another non-selective β-adrenergic receptor antagonist.
Atenolol: A selective β1-adrenergic receptor antagonist like practolol.
Uniqueness
The uniqueness of Practolol-d7 lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This labeling allows for precise tracing and quantification, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D |
InChI Key |
DURULFYMVIFBIR-SVMCCORHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



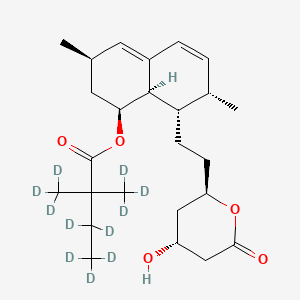

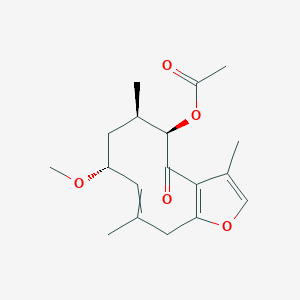
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
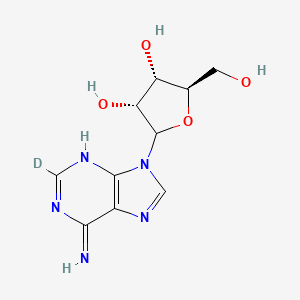

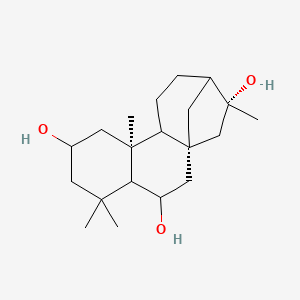
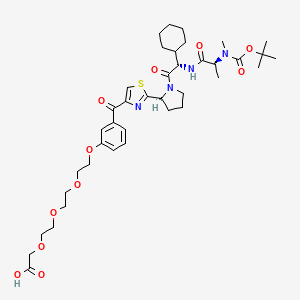
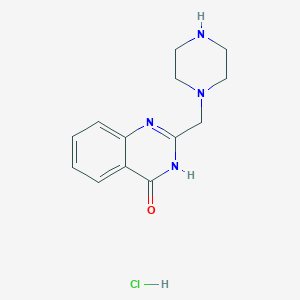
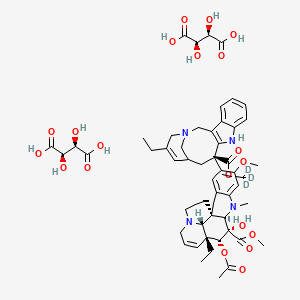
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
